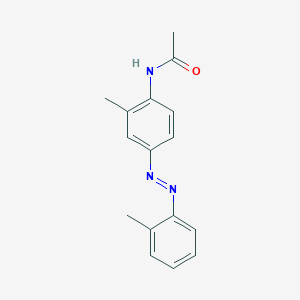

4-Acetamido-2',3-dimethylazobenzene

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2’,3-dimethylazobenzene typically involves the diazotization of 2,3-dimethylaniline followed by coupling with acetanilide. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond .

Industrial Production Methods: Industrial production methods for 4-Acetamido-2’,3-dimethylazobenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .

化学反応の分析

Types of Reactions: 4-Acetamido-2’,3-dimethylazobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

Dye Chemistry

4-Acetamido-2',3-dimethylazobenzene is primarily known for its use as a dye. It belongs to the azo dye family, which is characterized by the presence of the azo group (-N=N-). Azo dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability.

Biological Studies

Research has indicated that azo compounds, including this compound, can exhibit biological activity. Some studies suggest that certain azo dyes may have mutagenic properties and could be linked to carcinogenic effects in animal models. For instance, exposure to similar azo dyes has been associated with bladder cancer in occupational studies .

Toxicological Research

Studies have shown that azo dyes can undergo metabolic reduction in vivo, leading to the formation of aromatic amines, which are known carcinogens. The toxicity of this compound has been evaluated in various contexts, revealing potential risks associated with its use in consumer products .

Case Study: Occupational Exposure

A historical analysis of workers exposed to azo dyes found a significant increase in bladder cancer cases among those manufacturing these compounds. Between 1921 and 1951, the incidence of bladder cancer was notably higher than expected among workers dealing with aromatic amines . This case study highlights the importance of understanding the implications of using compounds like this compound in industrial settings.

Case Study: Environmental Impact

Research into the environmental fate of azo dyes has shown that these compounds can persist in aquatic environments and may bioaccumulate in organisms. Studies have indicated that degradation products from azo dyes can have toxic effects on aquatic life, necessitating further investigation into their ecological impact .

Potential Therapeutic Uses

Recent studies have explored the potential therapeutic applications of compounds related to this compound. Some derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase, suggesting a possible role in treating neurodegenerative diseases like Alzheimer's disease .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Dye Chemistry | Used as a dye in textiles and food products due to vibrant colors and stability. |

| Biological Studies | Exhibits mutagenic properties; linked to carcinogenic effects in animal models. |

| Toxicological Research | Evaluated for toxicity; linked to increased cancer risk among exposed populations. |

| Environmental Impact | Persistent in aquatic environments; potential toxic effects on aquatic life. |

| Therapeutic Potential | Investigated for enzyme inhibition; potential applications in treating Alzheimer's disease. |

作用機序

The mechanism of action of 4-Acetamido-2’,3-dimethylazobenzene involves its interaction with molecular targets such as enzymes and proteins. The azo bond in the compound can undergo reduction, leading to the formation of amine derivatives that interact with biological molecules. These interactions can affect various biochemical pathways, influencing cellular processes .

類似化合物との比較

- 4-Acetamidoazobenzene

- 2,3-Dimethylazobenzene

- 4-Amino-2’,3-dimethylazobenzene

Comparison: 4-Acetamido-2’,3-dimethylazobenzene is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it exhibits distinct properties in terms of stability, solubility, and reactivity, making it suitable for specific applications in research and industry .

生物活性

4-Acetamido-2',3-dimethylazobenzene, a member of the azo compound family, is notable for its biological activity, particularly in the context of toxicology and pharmacology. This compound is synthesized through the diazotization of an appropriate aniline derivative, followed by coupling with a suitable aromatic compound. The biological implications of this compound are significant due to its potential effects on various biological systems.

- Chemical Formula : C11H14N2O

- Molecular Weight : 202.25 g/mol

- Structure : The compound features an acetamido group and two methyl groups on the azobenzene structure, which influence its solubility and reactivity.

- Inhibition of Enzymatic Activity :

-

Cytotoxic Effects :

- Studies indicate that azo compounds can exhibit cytotoxicity, potentially leading to apoptosis in various cell lines. This property is often linked to their ability to generate reactive oxygen species (ROS) upon metabolic activation.

-

Mutagenicity :

- Azo compounds, including derivatives like this compound, have been assessed for mutagenic potential. The presence of the azo group can facilitate the formation of DNA adducts, leading to mutations and carcinogenic effects in laboratory settings.

Case Studies

-

Study on Hepatotoxicity :

In a controlled study, the administration of this compound to rodent models demonstrated significant liver toxicity, characterized by elevated liver enzymes and histopathological changes indicative of hepatocellular damage. -

Genotoxicity Assessment :

Research involving Ames tests revealed that this compound exhibits mutagenic properties when tested with specific strains of Salmonella typhimurium, suggesting a potential risk for genetic damage in vivo.

Comparative Biological Activity

| Compound | Cytotoxicity | Mutagenicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Positive | Yes |

| 2-Aminoazobenzene | Moderate | Positive | No |

| 4-Dimethylaminoazobenzene | Low | Negative | Yes |

Toxicological Studies

Recent studies have highlighted the toxicological profile of this compound. Notably:

- Acute Toxicity : Animal studies indicate that high doses lead to acute toxicity symptoms including lethargy and respiratory distress.

- Chronic Exposure Risks : Long-term exposure has been associated with increased incidences of liver tumors in experimental models.

Environmental Impact

The environmental persistence of azo compounds raises concerns regarding their degradation products, which may also possess biological activity. Research suggests that metabolites from this compound can be equally or more toxic than the parent compound.

特性

IUPAC Name |

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-11-6-4-5-7-16(11)19-18-14-8-9-15(12(2)10-14)17-13(3)20/h4-10H,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMVVEHDEIYWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340231 | |

| Record name | 4-Acetamido-2',3-dimethylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-23-8 | |

| Record name | 4-Acetamido-2',3-dimethylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。